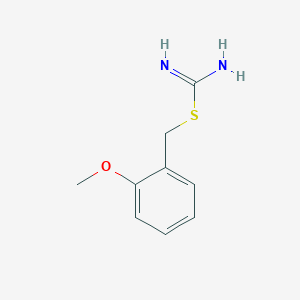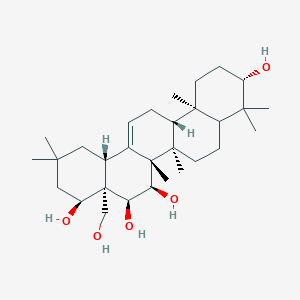![molecular formula C2H4ClNaO3S B231494 Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate CAS No. 15725-25-4](/img/structure/B231494.png)
Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate, also referred to as MMB or MMB-FUBINACA, is a synthetic cannabinoid that has been identified as a designer drug. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and is known to produce psychoactive effects similar to those of cannabis.
Mecanismo De Acción
MMB acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body and play a role in regulating various physiological processes. When MMB binds to these receptors, it can activate a signaling cascade that leads to the release of neurotransmitters and other signaling molecules. This can result in a range of effects, including pain relief, inflammation reduction, and changes in mood and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMB are similar to those of other cannabinoids, such as delta-9-tetrahydrocannabinol (THC). MMB has been shown to have a high affinity for CB1 and CB2 receptors, which are primarily located in the brain and immune system, respectively. When MMB binds to these receptors, it can produce a range of effects, including analgesia, sedation, and changes in mood and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMB has several advantages for use in laboratory experiments. It is a potent and selective agonist of the cannabinoid receptors, which makes it a useful tool for studying the mechanisms of action of these receptors. Additionally, MMB has been found to be stable and easy to handle, which makes it a convenient compound for use in experiments. However, there are also some limitations to the use of MMB in laboratory experiments. It is a synthetic compound that has not been extensively studied in humans, which means that its effects and potential risks are not well understood. Additionally, MMB is a controlled substance in many countries, which can make it difficult to obtain and use in research.
Direcciones Futuras
There are several future directions for research on MMB. One area of interest is the potential therapeutic applications of MMB and other cannabinoids. Studies have shown that cannabinoids may have potential as treatments for conditions such as chronic pain, epilepsy, and anxiety disorders. Further research is needed to explore the potential benefits and risks of using cannabinoids as therapeutic agents. Another area of interest is the development of new synthetic cannabinoids with improved properties, such as increased potency or selectivity for specific receptor subtypes. This could lead to the development of new drugs with improved therapeutic potential. Finally, there is a need for further research on the potential risks associated with the use of synthetic cannabinoids, including MMB. Studies have shown that synthetic cannabinoids can have harmful effects on health, including cardiovascular and neurological effects. Understanding these risks is important for developing appropriate regulations and guidelines for the use of these compounds.
Métodos De Síntesis
The synthesis of MMB involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base catalyst such as potassium carbonate. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield MMB. This method of synthesis has been described in several research articles and has been found to be effective in producing high yields of pure MMB.
Aplicaciones Científicas De Investigación
MMB has been the subject of numerous scientific studies due to its potent cannabinoid activity. It has been used in research to explore the mechanisms of action of cannabinoid receptors and to investigate the potential therapeutic applications of cannabinoids. MMB has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models, which suggest that it may have potential as a treatment for conditions such as chronic pain and neurodegenerative diseases.
Propiedades
Número CAS |
15725-25-4 |
|---|---|
Nombre del producto |
Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate |
Fórmula molecular |
C2H4ClNaO3S |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C14H16O4/c1-4-18-14(16)13(10(2)15)9-11-6-5-7-12(8-11)17-3/h5-9H,4H2,1-3H3 |
Clave InChI |
DZSCCQUQJNHJIO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)OC)C(=O)C |
SMILES canónico |
CCOC(=O)C(=CC1=CC(=CC=C1)OC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)




![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)

![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)



![(3S,5S,10S,13R,14S,17R)-3-[(2R,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B231462.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate](/img/structure/B231464.png)